molecular formula C7H9NO4S2 B2979830 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide CAS No. 103011-39-8

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Cat. No. B2979830
Key on ui cas rn: 103011-39-8
M. Wt: 235.27
InChI Key: ZMUFMHACHQMTOW-UHFFFAOYSA-N
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Patent
US04659369

Procedure details

To 5 ml of liquified ammonia gas dissolved in 50 ml of tetrahydrofuran was added dropwise with stirring and cooling 12.7 g of 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride. After stirring overnight at ambient temperature, the tetrahydrofuran was removed in vacuo, water was added to the residue and the mixture was extracted twice with 75 ml of methylene chloride. After washing the combined methylene chloride extracts with water, drying over magnesium sulfate, filtering off the drying agent and evaporation of the methylene chloride, an oily solid residue was obtained. This was chromatographed through silica gel using 1:1 ethyl acetate-hexanes as eluant (Rf 0.35). Evaporation of the solvent mixture yielded 2.2 g of the desired product, as a waxy solid. Infrared absorption spectra showed peaks at 3360, 3260, 1340 and 1140 cm-1, consistent for a primary sulfonamide. Mass spectrum analysis: calc. 235, found 234 (Mass-1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[C:7]1[CH:11]=[CH:10][S:9][C:8]=1[S:12](Cl)(=[O:14])=[O:13]>O1CCCC1>[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[C:7]1[CH:11]=[CH:10][S:9][C:8]=1[S:12]([NH2:1])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
O1C(OCC1)C1=C(SC=C1)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After stirring overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed in vacuo, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 75 ml of methylene chloride
WASH
Type
WASH
Details
After washing the combined methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering off
CUSTOM
Type
CUSTOM
Details
the drying agent and evaporation of the methylene chloride
CUSTOM
Type
CUSTOM
Details
an oily solid residue was obtained
CUSTOM
Type
CUSTOM
Details
This was chromatographed through silica gel using 1:1 ethyl acetate-hexanes as eluant (Rf 0.35)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent mixture

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=C(SC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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